molecular formula C10H13ClN2O B6265601 4-chloro-2-(piperazin-1-yl)phenol CAS No. 178928-59-1

4-chloro-2-(piperazin-1-yl)phenol

Cat. No.: B6265601
CAS No.: 178928-59-1
M. Wt: 212.7
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Description

4-chloro-2-(piperazin-1-yl)phenol is an organic compound that belongs to the class of phenols and piperazines It is characterized by the presence of a chloro group at the fourth position, a piperazine ring at the second position, and a hydroxyl group at the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(piperazin-1-yl)phenol typically involves the reaction of 4-chlorophenol with piperazine. One common method includes the nucleophilic substitution reaction where 4-chlorophenol is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 2-(piperazin-1-yl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-(piperazin-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in biological systems, potentially modulating their activity. The chloro and hydroxyl groups may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(methylpiperazin-1-yl)phenol
  • 4-chloro-2-(ethylpiperazin-1-yl)phenol
  • 4-chloro-2-(phenylpiperazin-1-yl)phenol

Uniqueness

4-chloro-2-(piperazin-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the piperazine ring at specific positions allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-piperazin-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-8-1-2-10(14)9(7-8)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDUVGOEHGCXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302480
Record name 4-Chloro-2-(1-piperazinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178928-59-1
Record name 4-Chloro-2-(1-piperazinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178928-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(1-piperazinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(piperazin-1-yl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-(5-chloro-2-methoxyphenyl)-piperazine hydrochloride (8 g) was heated in a solution of 48% aqueous HBr (200 ml) and the mixture was heated at reflux for 99 hours. The reaction mixture was concentrated in vacuo, the sub-title compound was used directly without any further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The derivative 45A is prepared according to the same procedure described for 43A, using the following reactants: 2-amino-4-chlorophenol (3 g; 20.9 mmol); N-methylbis(2-chloroethyl)amine hydrochloride (4.2 g; 22 mmol); sodium carbonate (1.1 g; 10.5 mmol); 1-butanol (42 ml).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
42 mL
Type
solvent
Reaction Step Five
Name

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